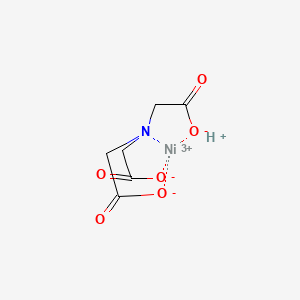

Nickel nitrilotriacetic acid

Description

Structure

3D Structure of Parent

Properties

CAS No. |

34831-03-3 |

|---|---|

Molecular Formula |

C6H7NNiO6 |

Molecular Weight |

247.82 g/mol |

IUPAC Name |

2-[carboxylatomethyl(carboxymethyl)amino]acetate;nickel(2+) |

InChI |

InChI=1S/C6H9NO6.Ni/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |

InChI Key |

ADHAUWMNDHMUMH-UHFFFAOYSA-L |

SMILES |

[H+].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ni+3] |

Canonical SMILES |

C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Ni+2] |

Other CAS No. |

34831-03-3 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Synonyms |

Ni(2+)-nitrilotriacetate Ni(2+)-NTA nickel nitrilotriacetic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principles of Nickel-Nitrilotriacetic Acid (Ni-NTA) Chromatography: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, quantitative parameters, and experimental protocols associated with Nickel-nitrilotriacetic acid (Ni-NTA) chromatography, a cornerstone technique for the purification of recombinant proteins.

Fundamental Principle: Immobilized Metal Affinity Chromatography (IMAC)

Nickel-nitrilotriacetic acid (Ni-NTA) chromatography is a widely used method for purifying proteins that have been genetically engineered to contain a polyhistidine tag (His-tag), most commonly a sequence of six to ten histidine residues.[1] This technique falls under the broader category of immobilized metal affinity chromatography (IMAC).[1]

The core principle of IMAC lies in the specific and reversible interaction between the imidazole (B134444) side chains of the histidine residues in the His-tag and divalent metal ions, typically nickel (Ni²⁺), which are immobilized on a chromatography resin.[2][3] The nitrilotriacetic acid (NTA) acts as a chelating agent, covalently attached to a solid support matrix (commonly agarose (B213101) beads), which firmly holds the nickel ions.[4]

NTA is a tetradentate chelator, meaning it uses four of its atoms to bind the nickel ion.[4] This leaves two of the nickel ion's six coordination sites available to interact with the nitrogen atoms of the imidazole rings in the His-tag of the target protein.[4] This specific interaction allows for the selective capture of the His-tagged protein from a complex mixture, such as a cell lysate, while other proteins with no affinity for the immobilized nickel ions pass through the column.[1]

The Molecular Interaction: A Closer Look

The binding of the His-tag to the Ni-NTA resin is a coordinative covalent interaction. The nitrogen atoms in the imidazole rings of the histidine residues act as electron pair donors, forming coordinate bonds with the electron-deficient nickel ion. The affinity of this interaction is significantly enhanced by the presence of multiple histidine residues in the His-tag, a phenomenon known as the chelate effect. A tag with six or more histidines provides high affinity and specificity for the Ni-NTA resin.

Elution of the bound protein is typically achieved by introducing a competitor molecule, imidazole, in the elution buffer.[2] Imidazole is structurally similar to the side chain of histidine and competes with the His-tag for binding to the nickel ions. At a sufficiently high concentration, imidazole displaces the His-tagged protein from the resin, allowing for its collection in a purified form.[2] Alternatively, elution can be accomplished by lowering the pH of the buffer, which protonates the histidine residues, disrupting their interaction with the nickel ions.[5]

Quantitative Parameters in Ni-NTA Chromatography

The efficiency and success of a Ni-NTA purification are dependent on several key quantitative parameters. The following tables summarize typical values and ranges for these parameters.

| Parameter | Typical Value/Range | Notes |

| Resin Binding Capacity | 5 - 70 mg/mL of resin | Highly dependent on the specific resin, the size and characteristics of the target protein, and the binding conditions.[2][6] |

| Recommended Flow Rate | 0.5 - 2.0 mL/min | For gravity flow columns, the flow is determined by gravity. For FPLC systems, the flow rate can be precisely controlled.[7] |

| Incubation Time (Batch) | 15 - 60 minutes | Longer incubation times may increase binding but can also lead to higher non-specific binding.[8] |

| Buffer Component | Binding Buffer | Wash Buffer | Elution Buffer |

| Base Buffer | 20-50 mM Sodium Phosphate | 20-50 mM Sodium Phosphate | 20-50 mM Sodium Phosphate |

| pH | 7.4 - 8.0 | 7.4 - 8.0 | 7.0 - 8.0 |

| NaCl Concentration | 300 - 500 mM | 300 - 500 mM | 300 - 500 mM |

| Imidazole Concentration | 10 - 25 mM | 20 - 50 mM | 200 - 500 mM |

| Additives (Optional) | 10% Glycerol, 0.5% Triton X-100 | 10% Glycerol, 0.5% Triton X-100 | 20% Glycerol |

| Denaturing Agents | 6 M Guanidine-HCl or 8 M Urea | 6 M Guanidine-HCl or 8 M Urea | 6 M Guanidine-HCl or 8 M Urea |

Note: The optimal concentrations of imidazole and other buffer components should be determined empirically for each specific protein.[9]

Experimental Protocols

Below are detailed methodologies for key experiments in Ni-NTA chromatography.

Preparation of Buffers

Native Conditions:

-

Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.[10]

-

Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.[10]

-

Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.[10]

Denaturing Conditions:

-

Binding Buffer: 100 mM sodium phosphate, 10 mM Tris, 6 M Guanidine-HCl, pH 8.0.

-

Wash Buffer: 100 mM sodium phosphate, 10 mM Tris, 6 M Guanidine-HCl, pH 6.3.

-

Elution Buffer: 100 mM sodium phosphate, 10 mM Tris, 6 M Guanidine-HCl, pH 4.5.

Batch Purification Protocol (Native Conditions)

-

Resin Equilibration:

-

Add the desired amount of Ni-NTA resin slurry to a conical tube.

-

Centrifuge at 500 x g for 2 minutes and discard the supernatant.

-

Add 5 bed volumes of Binding Buffer, resuspend the resin, centrifuge, and discard the supernatant. Repeat this step once.

-

-

Protein Binding:

-

Add the clarified cell lysate to the equilibrated resin.

-

Incubate on a rotator or shaker for 30-60 minutes at 4°C.[8]

-

-

Washing:

-

Centrifuge the resin-lysate mixture at 500 x g for 2 minutes and discard the supernatant.

-

Add 10 bed volumes of Wash Buffer, resuspend the resin, and incubate for 5 minutes with gentle mixing.

-

Centrifuge and discard the supernatant. Repeat the wash step at least twice.

-

-

Elution:

-

Add 1-2 bed volumes of Elution Buffer to the washed resin.

-

Resuspend the resin and incubate for 10-15 minutes with gentle mixing.

-

Centrifuge at 500 x g for 2 minutes and collect the supernatant containing the purified protein.

-

Repeat the elution step 2-3 times to maximize recovery.

-

Gravity-Flow Column Chromatography Protocol (Native Conditions)

-

Column Preparation:

-

Pack an empty chromatography column with the desired volume of Ni-NTA resin.

-

Allow the storage buffer to drain by gravity.

-

-

Resin Equilibration:

-

Wash the resin with 5-10 column volumes (CV) of deionized water.

-

Equilibrate the resin with 5-10 CV of Binding Buffer.

-

-

Sample Loading:

-

Load the clarified cell lysate onto the column and allow it to flow through by gravity. Collect the flow-through for analysis.

-

-

Washing:

-

Wash the column with 10-20 CV of Wash Buffer. Collect the wash fractions for analysis.

-

-

Elution:

-

Elute the bound protein with 5-10 CV of Elution Buffer.

-

Collect the eluate in fractions of 1-2 CV.

-

Analyze the fractions for protein content (e.g., by measuring absorbance at 280 nm or by SDS-PAGE).

-

Visualizing the Process and Principles

The following diagrams illustrate the key concepts and workflows in Ni-NTA chromatography.

Figure 1: Molecular interaction between a His-tagged protein and the Ni-NTA resin.

Figure 2: General workflow of Ni-NTA affinity chromatography.

Figure 3: Logical relationship of competitive elution with imidazole.

References

- 1. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. iba-lifesciences.com [iba-lifesciences.com]

- 4. med.upenn.edu [med.upenn.edu]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Calibre Scientific | Protein Ark [proteinark.com]

- 7. signalchemdx.com [signalchemdx.com]

- 8. Nickel-NTA Protein Purification [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. content.abcam.com [content.abcam.com]

A Technical Guide to Ni-NTA Resin: Chemical Structure, Properties, and Applications in Protein Purification

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical structure, properties, and practical application of Nickel-Nitrilotriacetic Acid (Ni-NTA) resin for the purification of histidine-tagged (His-tagged) proteins.

Core Principles and Chemical Structure

Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for purifying recombinant proteins.[1] The method relies on the specific interaction between certain amino acid residues on a protein's surface and chelated transition metal ions.[1] Ni-NTA resin is a cornerstone of IMAC, designed for the high-affinity purification of proteins engineered to have a polyhistidine tag (His-tag).[1][2]

The fundamental components of Ni-NTA resin are:

-

Agarose (B213101) Matrix: A porous, beaded support made of highly cross-linked agarose (typically 6% or 7.5%).[1][2][3][4] This provides a solid phase with a large surface area for interaction.

-

Nitrilotriacetic Acid (NTA) Ligand: NTA is a tetradentate chelating agent, meaning it can form four coordination bonds with a metal ion.[1][5] It is covalently coupled to the agarose matrix.

-

Nickel (Ni²⁺) Ion: A divalent nickel ion is immobilized on the resin by the NTA ligand. The NTA ligand occupies four of the six coordination sites of the nickel ion, leaving two sites free to interact with the target protein.[6][7]

The interaction between the Ni-NTA resin and a His-tagged protein is based on a coordination bond between the immobilized nickel ion and the imidazole (B134444) rings of the histidine residues in the His-tag.[8] This specific and reversible interaction allows for the selective capture of the His-tagged protein from a complex mixture of cellular components.

Properties of Ni-NTA Resin

The performance of Ni-NTA resin is characterized by several key parameters that are critical for designing and optimizing protein purification protocols.

Binding Capacity

The binding capacity of Ni-NTA resin is protein-dependent, influenced by factors such as the protein's size, conformation, and the accessibility of the His-tag.[9] However, manufacturers provide typical binding capacities, which are summarized in the table below.

| Resin Type | Binding Capacity | Reference Protein Example |

| Standard Ni-NTA Agarose | >50 mg/ml | 50 kDa 6xHis-tagged protein |

| High-Affinity Ni-NTA Resin | >20 mg/ml | 50 kD 6xHis-tagged protein |

| Ni-NTA Superflow | Up to 20 mg/ml (guaranteed) | 6xHis-tagged protein |

| Super Ni-NTA Affinity HP Resin | 70 mg/ml | Not specified |

Table 1: Binding Capacities of Various Ni-NTA Resins

Chemical Compatibility

Ni-NTA resin is compatible with a wide range of reagents commonly used in protein purification, allowing for purification under both native and denaturing conditions.[1][2] However, certain reagents can interfere with the binding of His-tagged proteins and should be used with caution or avoided altogether.

| Reagent Class | Compatible Reagents and Concentrations | Incompatible or Interfering Reagents |

| Denaturants | 6 M Guanidine-HCl, 8 M Urea | --- |

| Detergents | 2% Triton X-100, 2% Tween 20, 1% CHAPS | --- |

| Reducing Agents | Up to 20 mM β-mercaptoethanol, up to 30 mM DTT (may cause nickel reduction over time) | High concentrations of DTT can reduce Ni²⁺, turning the resin brown.[10][11] |

| Chelating Agents | Up to 1 mM EDTA (short-term) | EDTA and EGTA will strip Ni²⁺ from the resin.[12] |

| Salts | High concentrations (e.g., up to 2 M NaCl) | --- |

| Buffers | Phosphate-based buffers are common. Avoid buffers with primary amines (e.g., Tris, Glycine) as they can weaken binding.[13] | Buffers with low pH can protonate histidine residues, preventing binding.[12] |

| Other Additives | 50% glycerol, 20% ethanol | Histidine and imidazole are used for elution and should not be in the binding buffer at high concentrations. |

Table 2: Chemical Compatibility of Ni-NTA Resin[14]

Physical and Chemical Stability

| Property | Specification |

| Matrix | Highly cross-linked 6% or 7.5% agarose[3][4][15] |

| Particle Size | 32-60 µm or ~70 µm[3][4][15] |

| pH Stability | 2-13 (short term 2-14)[3][4][15] |

| Maximum Pressure | ~0.3 MPa (72 psi)[3][4][15] |

| Storage | 2-8°C in 20% ethanol[15] |

Table 3: Physical and Chemical Specifications of Ni-NTA Resin

Experimental Protocols

The following sections provide detailed methodologies for common procedures involving Ni-NTA resin.

Purification of His-Tagged Proteins under Native Conditions

This protocol is suitable for soluble proteins where maintaining biological activity is important.

Buffer Preparation:

-

Lysis/Equilibration Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.

Note: All buffers should be filtered through a 0.22 µm or 0.45 µm filter before use.[16]

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. agarscientific.com [agarscientific.com]

- 4. Calibre Scientific | Protein Ark [proteinark.com]

- 5. Ni-NTA Agarose Resin [himedialabs.com]

- 6. researchgate.net [researchgate.net]

- 7. How to choose the right his-tagged purification resin [takarabio.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. What is the binding capacity of the Ni-NTA Superflow Cartridges? [qiagen.com]

- 10. cube-biotech.com [cube-biotech.com]

- 11. reddit.com [reddit.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. genscript.com [genscript.com]

- 15. Ni-NTA Resin [signalchemdx.com]

- 16. signalchemdx.com [signalchemdx.com]

An In-depth Technical Guide to the Mechanism of His-tag Binding to Nickel-Nitrilotriacetic Acid (Ni-NTA)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanism underpinning the interaction between polyhistidine-tagged (His-tagged) proteins and Nickel-Nitrilotriacetic Acid (Ni-NTA) resin, a cornerstone of modern protein purification.

The Core Principle: Immobilized Metal Affinity Chromatography (IMAC)

The purification of His-tagged proteins is a specialized form of Immobilized Metal Affinity Chromatography (IMAC). This technique leverages the strong, reversible interaction between specific amino acid side chains on a protein and transition metal ions that are immobilized on a solid support.[1][2] The most robust and widely used implementation of IMAC involves the affinity of a genetically engineered polyhistidine tag for nickel ions (Ni²⁺), which are held in place by the chelating agent nitrilotriacetic acid (NTA).[2]

The fundamental interaction is a coordination bond . Electron donor groups on the imidazole (B134444) ring of histidine residues readily form these coordinate bonds with the immobilized nickel, making histidine the amino acid with the strongest interaction in IMAC systems.

The Key Molecular Players

The Polyhistidine (His) Tag

A sequence of six to nine consecutive histidine residues (commonly a 6xHis-tag) is genetically fused to the N- or C-terminus of a recombinant protein.[3] The critical component of histidine is its imidazole side chain. Under near-neutral or slightly alkaline conditions (pH 7.5-8.0), the nitrogen atoms in the imidazole ring are deprotonated and can donate a pair of electrons to form a stable coordinate bond with a metal ion.[1][4]

Nitrilotriacetic Acid (NTA)

NTA is a powerful chelating agent that is covalently attached to a solid support, typically cross-linked agarose (B213101) beads.[2] As a tetradentate chelator , NTA uses four coordination sites—three carboxylate groups and one nitrogen atom—to bind a single nickel ion with high stability.[2][5] This strong chelation minimizes the leaching of nickel ions from the resin during the purification process.[5]

The Nickel (Ni²⁺) Ion

Nickel is the most common transition metal used for His-tag purification due to its high affinity and binding capacity.[3] A Ni²⁺ ion has six available coordination sites. When chelated by NTA, four of these sites are occupied. This leaves two coordination sites free to interact with the imidazole rings of the His-tag, enabling the specific capture of the target protein.[2][5]

The Binding and Elution Mechanism

Step 1: Formation of the Active Ni-NTA Complex

The process begins with the Ni-NTA resin, where nickel ions are stably immobilized by the NTA ligand, presenting two vacant coordination sites for protein binding.

Step 2: His-Tag Coordination and Protein Binding

When a cell lysate containing the His-tagged protein is passed over the resin at an optimal pH (typically 7.5–8.0), the deprotonated imidazole rings of the histidine residues coordinate with the two vacant sites on the immobilized nickel ions.[1] This highly specific and high-affinity interaction selectively captures the target protein onto the solid support, while most other cellular proteins flow through.

Step 3: Competitive Elution with Imidazole

To release the bound protein, a high concentration of a competitive agent is introduced. Imidazole, which is the side chain of histidine, is used for this purpose.[2][6] At high concentrations (e.g., 250-500 mM), free imidazole molecules effectively out-compete the His-tag for binding to the nickel ions, displacing the protein and allowing it to be collected in a purified form.[3]

An alternative elution method involves lowering the pH of the buffer. At acidic pH (e.g., 4.5), the imidazole rings of the histidine residues become protonated.[7] This protonation prevents them from donating electrons, thus disrupting the coordinate bond and releasing the protein from the resin.[3][8]

Quantitative Data on the His-Tag:Ni-NTA Interaction

The efficiency of the interaction can be described by several key parameters. These values are crucial for optimizing purification protocols and for quantitative applications like Surface Plasmon Resonance (SPR).

| Parameter | Typical Value(s) | Significance & Notes |

| Dissociation Constant (Kd) | ~10⁻¹³ M (at pH 8.0) | Represents the binding affinity. A lower Kd indicates a stronger interaction. This value highlights the very high affinity of the 6xHis-tag for Ni-NTA. |

| Binding Capacity | 6 - 80 mg protein / mL resin | This is the amount of His-tagged protein that can be bound by a given volume of Ni-NTA resin. It is dependent on the specific resin, protein size, and buffer conditions.[9] |

| Lysis/Binding Buffer Imidazole | 10 - 25 mM | A low concentration of imidazole is often included to prevent non-specific binding of endogenous, histidine-rich host proteins, thereby increasing final purity.[1][3] |

| Wash Buffer Imidazole | 20 - 50 mM | A slightly higher concentration can be used to wash away weakly bound contaminants without eluting the target protein.[1][8] |

| Elution Buffer Imidazole | ≥200 mM (typically 250-500 mM) | A high concentration is required to effectively compete with the His-tag and elute the purified protein.[3] |

Experimental Protocols

Protocol 1: Standard Purification of a 6xHis-Tagged Protein

This protocol outlines a general procedure for purifying a His-tagged protein from an E. coli cell lysate under native conditions.

Methodology:

-

Buffer Preparation:

-

Cell Lysate Preparation:

-

Resuspend the cell pellet from protein expression in ice-cold Lysis/Binding Buffer.

-

Lyse the cells using a suitable method (e.g., sonication, high-pressure homogenization).

-

Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

-

Protein Binding:

-

Equilibrate the Ni-NTA resin in a chromatography column with 5-10 column volumes of Lysis/Binding Buffer.

-

Load the clarified supernatant onto the column. This can be done by gravity flow or using a chromatography system.[6]

-

-

Washing:

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[6]

-

-

Elution:

-

Elute the bound His-tagged protein by applying 5-10 column volumes of Elution Buffer.

-

Collect fractions and monitor protein elution by measuring absorbance at 280 nm or by using a protein assay (e.g., Bradford).

-

-

Post-Elution:

-

Analyze the collected fractions for purity using SDS-PAGE.

-

If necessary, remove the imidazole for downstream applications via dialysis or buffer exchange chromatography.

-

Protocol 2: Characterization of Binding using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of molecular interactions, allowing for the determination of kinetic parameters (kₐ, kₑ) and binding affinity (Kd).

Methodology:

-

Chip Preparation:

-

Ligand Immobilization:

-

Inject the purified His-tagged protein (the ligand) over the Ni-activated surface at a low concentration (typically <200 nM) and a low flow rate (2-5 µL/min) to allow for capture.[10] The amount of captured ligand is monitored in real-time.

-

-

Analyte Binding:

-

Inject a series of concentrations of the binding partner (the analyte) over the immobilized ligand surface.

-

Monitor the association and dissociation phases in real-time, which are recorded as a sensorgram (response units vs. time).

-

-

Regeneration:

-

After each analyte injection cycle, regenerate the sensor surface by injecting a pulse of a strong chelating agent like EDTA (e.g., 350 mM) or a low pH buffer. This strips the Ni²⁺ ions and the His-tagged protein, preparing the surface for a new cycle.[11]

-

-

Data Analysis:

-

Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd = kₑ/kₐ).

-

Critical Factors Influencing Binding

-

pH: As detailed above, pH is critical. Binding is optimal at pH 7.5-8.0. Lowering the pH below 7.0 will lead to protonation of the histidine side chains and reduce or abolish binding.[4][7]

-

Buffer Additives:

-

Reducing Agents: Strong reducing agents can reduce the Ni²⁺ ions and should be avoided. If necessary, use agents like β-mercaptoethanol at low concentrations (<10 mM).[8]

-

Chelating Agents: Agents like EDTA or EGTA will strip the Ni²⁺ from the column and must be avoided in binding and wash buffers.[4]

-

-

His-Tag Accessibility: In some proteins, the His-tag may be buried within the folded structure, preventing it from binding to the resin.[4][7] This can sometimes be overcome by performing the purification under denaturing conditions (e.g., with 6M guanidine-HCl or 8M urea) or by engineering a longer, more flexible linker between the tag and the protein.[7]

-

Choice of Metal Ion: While nickel is most common for its high capacity, cobalt (Co²⁺) can also be used. Cobalt often provides higher purity due to its more specific interaction with histidine tags, although it may have a lower binding capacity compared to nickel.[3][5]

References

- 1. neb.com [neb.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. How to choose the right his-tagged purification resin [takarabio.com]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]

- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 9. goldbio.com [goldbio.com]

- 10. NTA-sensorchip [sprpages.nl]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermodynamics and Kinetics of Ni-NTA Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic and kinetic principles governing the interaction between nickel-nitrilotriacetic acid (Ni-NTA) and polyhistidine-tagged (His-tagged) proteins. This interaction is a cornerstone of modern biotechnology, pivotal for protein purification, immobilization, and interaction analysis. Understanding the quantitative parameters of this interaction is crucial for optimizing experimental designs and ensuring data accuracy in research and drug development.

Core Principles of the Ni-NTA His-Tag Interaction

The affinity of His-tagged proteins for Ni-NTA resins is based on the principles of immobilized metal affinity chromatography (IMAC). The nitrilotriacetic acid (NTA) is a tetradentate chelating agent that binds a nickel ion (Ni²⁺), leaving two coordination sites available to interact with the imidazole (B134444) side chains of histidine residues in the His-tag.[1][2][3] This selective and reversible interaction allows for the efficient capture and subsequent elution of His-tagged proteins.

The strength and specificity of this interaction are influenced by several factors, including:

-

pH: The binding is pH-dependent, with optimal binding typically occurring between pH 7.0 and 8.0.[4][5] At lower pH, the histidine imidazole ring becomes protonated, inhibiting its coordination with the nickel ion.

-

Buffer Composition: Additives such as reducing agents (e.g., DTT, β-mercaptoethanol) and chelating agents (e.g., EDTA) can negatively impact the interaction by reducing the nickel ion or stripping it from the NTA.[5]

-

Imidazole Concentration: Imidazole, having the same side chain as histidine, is used as a competitor for elution.[6] Low concentrations of imidazole (10-20 mM) are often included in wash buffers to reduce non-specific binding, while higher concentrations (250-500 mM) are used for elution.[7][8]

-

His-Tag Accessibility: The position and accessibility of the His-tag on the protein can affect binding affinity. A buried tag may result in weaker or no binding.[5]

Below is a diagram illustrating the chemical basis of the Ni-NTA His-tag interaction.

Quantitative Analysis of the Interaction

The interaction between Ni-NTA and His-tagged proteins can be characterized by various thermodynamic and kinetic parameters. These values provide a quantitative measure of the binding affinity, stability, and the rates of association and dissociation.

Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is the primary technique for determining the thermodynamic profile of the Ni-NTA His-tag interaction. It directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

| Parameter | Description | Typical Values for His-tag-Ni-NTA | Technique |

| Dissociation Constant (Kd) | A measure of binding affinity; lower Kd indicates stronger binding. | 10-6 M to 10-13 M[9][10] | ITC, SPR, BLI |

| Enthalpy Change (ΔH) | The heat released or absorbed during binding. | Favorable (negative) values are common, indicating an enthalpically driven interaction.[11] | ITC |

| Entropy Change (ΔS) | The change in disorder of the system upon binding. | Can be favorable or unfavorable depending on conformational changes and solvent reorganization.[12] | ITC (calculated) |

| Stoichiometry (n) | The molar ratio of the interacting molecules at saturation. | Typically reflects the number of accessible binding sites. For a single His-tag, it is often 1:1 with the Ni-NTA complex.[11] | ITC |

Kinetic Parameters

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are powerful label-free techniques for studying the kinetics of the Ni-NTA His-tag interaction in real-time. These methods provide the association rate constant (ka) and the dissociation rate constant (kd).

| Parameter | Description | Typical Values for His-tag-Ni-NTA | Technique |

| Association Rate Constant (ka or kon) | The rate at which the His-tagged protein binds to the Ni-NTA surface. | Can vary significantly based on experimental conditions. | SPR, BLI |

| Dissociation Rate Constant (kd or koff) | The rate at which the His-tagged protein dissociates from the Ni-NTA surface. | Apparent dissociation rates can range from 5.3 x 10-6 s-1 to 4.4 x 10-5 s-1 depending on competing agents.[13] | SPR, BLI |

Summary of Reported Kinetic and Thermodynamic Data

| His-Tag | Ligand | Kd | ka (M-1s-1) | kd (s-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Method | Reference |

| Hexahistidine (His6) | Ni-NTA Surface | 14 ± 1 nM | - | - | - | - | SPR | [12] |

| Hexahistidine (His6) | (Ni2+-NTA)2-Cy3 | 650 nM | - | - | - | - | Fluorescence Anisotropy | [13] |

| Hexahistidine (His6) peptide | Ni-NTA-agarose beads | - | - | - | Reported | - | ITC | [11] |

Note: The available quantitative data in the literature is often context-dependent and can vary based on the specific protein, buffer conditions, and experimental setup.

Detailed Experimental Protocols

Precise and reproducible data require carefully executed experimental protocols. The following sections provide detailed methodologies for the key techniques used to study the thermodynamics and kinetics of the Ni-NTA His-tag interaction.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat absorbed or released during the binding of a His-tagged protein to Ni-NTA.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the purified His-tagged protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

Prepare a solution of Ni-NTA in the exact same buffer to minimize heats of dilution. A common setup involves titrating Ni-NTA from the syringe into the protein solution in the sample cell.

-

Degas both solutions to prevent air bubbles.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells.

-

Load the His-tagged protein solution into the sample cell and the matched buffer into the reference cell.

-

Load the Ni-NTA solution into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections of the Ni-NTA solution into the protein solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat per injection.

-

Plot the heat per mole of injectant against the molar ratio of Ni-NTA to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine Kd, ΔH, and n.

-

Surface Plasmon Resonance (SPR)

SPR monitors the binding of a His-tagged protein to a Ni-NTA functionalized sensor chip in real-time.

Methodology:

-

Sensor Chip Preparation:

-

Use a sensor chip with a pre-immobilized NTA surface.

-

Prime the system with running buffer (e.g., HBS-EP+, pH 7.4).

-

Inject a solution of NiCl₂ (e.g., 500 µM) to charge the NTA surface with nickel ions.

-

-

Ligand Immobilization:

-

Inject the purified His-tagged protein (ligand) over the Ni-NTA surface at a low flow rate to allow for capture.

-

Monitor the response units (RU) to achieve the desired immobilization level.

-

Wash with running buffer to remove unbound protein and establish a stable baseline.

-

-

Analyte Interaction:

-

Inject a series of concentrations of the analyte (the binding partner of the His-tagged protein) over the sensor surface. This step measures the association phase.

-

Switch back to running buffer to monitor the dissociation of the analyte.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., 350 mM EDTA or a pulse of high concentration imidazole followed by a NiCl₂ recharge) to strip the His-tagged protein and any bound analyte from the surface, preparing it for the next cycle.[14]

-

-

Data Analysis:

-

Subtract the reference channel signal (if used) from the active channel signal to obtain sensorgrams.

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd. The Kd is then calculated as kd/ka.

-

Biolayer Interferometry (BLI)

BLI is another optical biosensor technique that measures biomolecular interactions at the surface of a fiber optic sensor.

Methodology:

-

Sensor Hydration and Baseline:

-

Hydrate the Ni-NTA biosensors in running buffer (e.g., 1x Kinetics Buffer) for at least 10 minutes.[15]

-

Establish a stable baseline in the running buffer.

-

-

Ligand Loading:

-

Immerse the biosensors into wells containing the purified His-tagged protein (ligand) to allow for its capture onto the Ni-NTA surface.

-

Return the sensors to the baseline buffer to wash away unbound protein and establish a post-load baseline.

-

-

Association and Dissociation:

-

Regeneration (Optional):

-

For some applications, the biosensors can be regenerated using a low pH buffer (e.g., 10 mM glycine, pH 1.7) followed by recharging with NiCl₂.[16] However, for high-quality kinetics, fresh sensors are often recommended.

-

-

Data Analysis:

-

Reference subtract the data using a sensor exposed to buffer instead of analyte.

-

Align the sensorgrams to the baseline and dissociation steps.

-

Fit the association and dissociation curves globally to a suitable binding model to determine ka, kd, and Kd.

-

Conclusion

A thorough understanding of the thermodynamic and kinetic parameters of the Ni-NTA His-tag interaction is indispensable for its effective application in protein science and drug discovery. By employing techniques such as ITC, SPR, and BLI, researchers can gain deep insights into the binding affinity, stability, and dynamics of this crucial interaction. The data and protocols presented in this guide serve as a valuable resource for designing and executing robust experiments, leading to high-quality, reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. nanotempertech.com [nanotempertech.com]

- 4. signalchemdx.com [signalchemdx.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. LabXchange [labxchange.org]

- 7. content.abcam.com [content.abcam.com]

- 8. Nickel-NTA Protein Purification [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamics of imidazole-ligand binding to Ni-nitrilotriacetate in solution and covalently attached to agarose beads: imidazole, his-6 (his-tag) peptide and a new bis-imidazolo-dithiane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hexahistidine-Tag-Specific Optical Probes for Analyses of Proteins and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biocat.com [biocat.com]

- 15. Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Coordination Chemistry of Ni-NTA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The remarkable specificity of the interaction between nickel-nitrilotriacetic acid (Ni-NTA) and polyhistidine-tagged (His-tagged) proteins has established immobilized metal affinity chromatography (IMAC) as a cornerstone of modern protein purification and analysis. This technical guide delves into the core principles of Ni-NTA coordination chemistry, providing a comprehensive overview of the binding mechanism, quantitative parameters, detailed experimental protocols, and its application in advanced research and drug development workflows.

The Core of the Interaction: Ni-NTA Coordination Chemistry

The foundation of Ni-NTA's utility lies in the principles of coordination chemistry. The nitrilotriacetic acid (NTA) ligand is a tetradentate chelator, meaning it forms four coordination bonds with a single nickel ion (Ni²⁺).[1] This leaves two of the six available coordination sites on the nickel ion free to interact with electron donor groups.[2] The imidazole (B134444) side chains of histidine residues are excellent electron donors, making them ideal for coordinating with the immobilized nickel.

A polyhistidine tag, most commonly a sequence of six consecutive histidine residues (6xHis), provides a high-affinity binding site for the Ni-NTA complex. The cooperative binding of multiple histidine residues to the immobilized nickel ions results in a strong and highly specific interaction, allowing for the efficient capture of His-tagged proteins from complex biological mixtures.[1]

Figure 1: Coordination of Ni-NTA with a His-tagged protein.

Quantitative Parameters of the Ni-NTA Interaction

The binding of a His-tagged protein to Ni-NTA is a reversible equilibrium process that can be characterized by several key quantitative parameters. Understanding these values is crucial for optimizing purification protocols and for the interpretation of binding data in various assays.

| Parameter | Typical Value(s) | Significance |

| Dissociation Constant (Kd) | 1 - 100 nM | A measure of the binding affinity; lower Kd indicates stronger binding. The apparent Kd for a hexahistidine tag is approximately 14 ± 1 nM.[3] |

| Binding Capacity | 5 - 40 mg/mL of resin | The amount of a specific His-tagged protein that can be bound to a given volume of Ni-NTA resin. This is dependent on the protein's size and the resin's manufacturing. |

| Optimal Binding pH | 7.0 - 8.0 | At lower pH values, the imidazole rings of histidine become protonated, leading to a loss of coordination with the nickel ions and subsequent elution of the protein.[4] |

| Imidazole Competition | 5-20 mM (wash), 100-500 mM (elution) | Imidazole is used as a competitive agent to elute the His-tagged protein. Low concentrations in the wash buffer remove non-specifically bound proteins, while high concentrations displace the His-tagged protein.[1] |

Experimental Protocols

His-Tagged Protein Purification using Ni-NTA Chromatography

This protocol outlines the general steps for purifying a His-tagged protein from a bacterial lysate under native conditions.

Figure 2: Experimental workflow for His-tagged protein purification.

Materials:

-

Cell pellet expressing the His-tagged protein

-

Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA Agarose Resin

-

Chromatography column

Procedure:

-

Resuspend the cell pellet in Lysis Buffer.

-

Lyse the cells using a suitable method (e.g., sonication, French press).

-

Clarify the lysate by centrifugation to pellet cell debris.

-

Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer.

-

Load the clarified lysate onto the equilibrated column.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein from the column using Elution Buffer.

-

Collect the eluted fractions and analyze them for the presence and purity of the target protein (e.g., by SDS-PAGE and protein concentration measurement).

Ni-NTA Pull-Down Assay for Protein-Protein Interaction Studies

This protocol describes the use of Ni-NTA resin to investigate the interaction between a His-tagged "bait" protein and a potential "prey" protein.[5][6][7]

Figure 3: Workflow for a Ni-NTA pull-down assay.

Materials:

-

Purified His-tagged "bait" protein

-

Cell lysate containing the potential "prey" protein

-

Binding/Wash Buffer (low imidazole concentration)

-

Elution Buffer (high imidazole concentration)

-

Ni-NTA magnetic beads or agarose resin

-

Microcentrifuge tubes

Procedure:

-

Equilibrate the Ni-NTA beads with Binding/Wash Buffer.

-

Incubate the purified His-tagged "bait" protein with the equilibrated beads to allow binding.

-

Wash the beads to remove any unbound "bait" protein.

-

Incubate the "bait"-bound beads with the cell lysate containing the "prey" protein.

-

Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elute the "bait-prey" protein complex from the beads using Elution Buffer.

-

Analyze the eluted fractions by Western blotting using an antibody against the "prey" protein or by mass spectrometry to identify interacting partners.

Factors Influencing Ni-NTA Coordination

The efficiency and specificity of the Ni-NTA interaction are influenced by a variety of factors. Careful consideration and optimization of these parameters are critical for successful experimental outcomes.

Figure 4: Factors influencing Ni-NTA binding.

Key Considerations:

-

pH: As mentioned, a pH range of 7.0-8.0 is optimal for the coordination of histidine with nickel. Below this range, protonation of the imidazole ring disrupts the interaction.[4]

-

Reducing Agents: High concentrations of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol can reduce the Ni²⁺ ions, leading to a decrease in binding capacity and a browning of the resin.[8]

-

Chelating Agents: Chelating agents such as EDTA and EGTA will strip the Ni²⁺ ions from the NTA ligand, completely abolishing the binding of His-tagged proteins.

-

His-Tag Accessibility: The accessibility of the His-tag can be influenced by the protein's tertiary structure. If the tag is buried within the protein, binding to the resin may be hindered. In such cases, purification under denaturing conditions or repositioning the tag (N-terminus vs. C-terminus) may be necessary.

-

Buffer Components: Buffers containing primary amines, such as Tris, can interact with the nickel ions and should be used with caution. Phosphate-based buffers are generally recommended.[9] Additives like glycerol (B35011) (up to 50%) and non-ionic detergents (e.g., Triton X-100, Tween 20 up to 2%) can be included to reduce non-specific hydrophobic interactions.[10]

Applications in Drug Development

The robustness and versatility of Ni-NTA chemistry have led to its widespread adoption in various stages of drug development:

-

Target Protein Production: Large-scale, high-purity production of recombinant proteins for structural studies (e.g., X-ray crystallography, cryo-EM) and high-throughput screening (HTS) campaigns.

-

Protein-Protein Interaction Studies: As detailed in the pull-down assay protocol, Ni-NTA is instrumental in identifying and characterizing novel protein-protein interactions, which can be critical for understanding disease pathways and identifying new drug targets.

-

Fragment-Based Drug Discovery (FBDD): Ni-NTA can be used to immobilize a target protein on a sensor surface for biophysical screening of small molecule fragment libraries using techniques like Surface Plasmon Resonance (SPR).

-

Biopharmaceutical Development: In the development of protein-based therapeutics, Ni-NTA chromatography is a key step in the purification of recombinant antibodies and other therapeutic proteins.

Conclusion

The coordination chemistry of Ni-NTA provides a powerful and versatile tool for the specific and high-affinity capture of His-tagged proteins. A thorough understanding of the underlying principles, quantitative parameters, and the factors that influence this interaction is paramount for researchers, scientists, and drug development professionals. By leveraging the detailed protocols and troubleshooting guidance provided in this guide, users can effectively harness the power of Ni-NTA technology to advance their research and development goals.

References

- 1. iba-lifesciences.com [iba-lifesciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Oligohis-tags: mechanisms of binding to Ni2+-NTA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein purification via consecutive histidine–polyphosphate interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 9. What are the compatibilities of different reagents with Ni-NTA matrices? [qiagen.com]

- 10. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]

The Dawn of a Chelating Agent: A Technical Guide to the Discovery of Nitrilotriacetic Acid's Coordinating Power

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery of nitrilotriacetic acid (NTA) as a seminal chelating agent. We delve into the historical context of its synthesis, the pioneering experimental work that elucidated its metal-binding properties, and the quantitative characterization of its coordination behavior. Detailed experimental protocols for the foundational techniques used to determine NTA's stability constants with various metal ions are presented, including potentiometric titration and ion-exchange chromatography. Quantitative data on these stability constants are summarized in comprehensive tables for easy reference. Furthermore, this guide employs Graphviz visualizations to illustrate key chemical structures, synthesis pathways, and experimental workflows, offering a robust resource for researchers in coordination chemistry, analytical chemistry, and drug development.

Introduction: The Genesis of a Chelator

The story of nitrilotriacetic acid (NTA) is a pivotal chapter in the history of coordination chemistry. While synthesized in the 19th century, its remarkable ability to form stable, soluble complexes with a wide range of metal ions—a property known as chelation—was not fully appreciated until the mid-20th century. This discovery unlocked a powerful new tool for science and industry, with applications ranging from water softening and industrial cleaning to the purification of proteins.

The theoretical underpinnings for understanding chelation were laid by Alfred Werner in 1893 with his theory of coordination compounds, for which he received the Nobel Prize in 1913.[1] However, it was the systematic studies of chemists like Gerold Schwarzenbach in the 1940s that truly unraveled the intricacies of aminopolycarboxylic acids like NTA and its more famous cousin, ethylenediaminetetraacetic acid (EDTA).[2][3] These researchers developed and applied novel analytical techniques to quantitatively describe the formation and stability of metal-ligand complexes in solution.

This guide will revisit these foundational discoveries, providing a detailed technical overview of the synthesis of NTA and the key experimental methodologies that established its role as a versatile chelating agent.

Synthesis of Nitrilotriacetic Acid: From Early Methods to Modern Processes

The first documented synthesis of nitrilotriacetic acid was by Heintz in 1862. One of the older and more historically significant methods for producing NTA is the chloroacetic acid method.[4] This process involves the alkylation of ammonia (B1221849) with chloroacetic acid.[4]

A variety of other synthesis routes have since been developed, including methods starting from sodium cyanide, formaldehyde, and glycine, or the oxidation of triethanolamine.[4][5] For the purposes of this guide, we will focus on the foundational chloroacetic acid method.

Synthesis Workflow: Chloroacetic Acid Method

The synthesis of NTA from chloroacetic acid and ammonia can be visualized as a multi-step process. The following diagram illustrates the logical flow of this synthesis.

Caption: Logical workflow for the synthesis of NTA via the chloroacetic acid method.

Elucidating Chelation: The Rise of Quantitative Analysis

The defining characteristic of NTA is its ability to act as a tetradentate ligand, meaning it can form four coordinate bonds to a central metal ion through its single nitrogen atom and the oxygen atoms of its three carboxylate groups. This results in the formation of a stable, cage-like structure around the metal ion. The strength of this interaction is quantified by the stability constant (also known as the formation constant), which is a measure of the equilibrium constant for the formation of the complex in solution.

Pioneering work by researchers like Gerold Schwarzenbach established the use of potentiometric titrations as a primary method for determining these stability constants for aminopolycarboxylic acids.[2][3]

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

The determination of the stability constants of metal-NTA complexes was a significant achievement in analytical chemistry. The following protocol is a generalized representation of the methods developed by Schwarzenbach and others.

Objective: To determine the stepwise stability constants of a metal-NTA complex by monitoring the change in hydrogen ion concentration upon complex formation.

Materials:

-

Standardized solution of the metal salt of interest (e.g., Cu(NO₃)₂, NiCl₂, ZnSO₄)

-

Standardized solution of nitrilotriacetic acid (NTA)

-

Standardized carbonate-free solution of a strong base (e.g., NaOH or KOH)

-

Inert electrolyte solution to maintain constant ionic strength (e.g., KCl or KNO₃)

-

High-precision potentiometer with a glass electrode and a reference electrode (e.g., calomel (B162337) or Ag/AgCl)

-

Thermostated titration vessel

-

Magnetic stirrer

Procedure:

-

Electrode Calibration: The glass electrode is calibrated using standard buffer solutions to ensure accurate pH measurements.

-

Titration of NTA: A known volume of the standardized NTA solution is placed in the thermostated titration vessel. A sufficient amount of the inert electrolyte is added to maintain a constant ionic strength. The solution is then titrated with the standardized strong base, and the pH is recorded after each addition of titrant. This allows for the determination of the acid dissociation constants (pKa values) of NTA.

-

Titration of Metal-NTA Mixture: A known volume of the standardized NTA solution and a known volume of the standardized metal salt solution are placed in the titration vessel. The inert electrolyte is added as before. The mixture is then titrated with the standardized strong base, and the pH is recorded after each addition.

-

Data Analysis: The titration curves (pH vs. volume of base added) for NTA alone and the metal-NTA mixture are plotted. The displacement of the metal-NTA titration curve from the NTA-only curve is indicative of complex formation, as protons are released from the NTA molecule upon chelation with the metal ion. From these curves, the formation function (ñ), which represents the average number of ligands bound to a metal ion, and the free ligand concentration ([L]) can be calculated at each point of the titration. The stability constants are then determined from these values using graphical or computational methods, such as the Bjerrum method.[6]

Experimental Workflow: Potentiometric Titration

The following diagram illustrates the experimental workflow for determining the stability constants of metal-NTA complexes using potentiometric titration.

Caption: Experimental workflow for potentiometric titration to determine stability constants.

Quantitative Characterization: Stability Constants of NTA Complexes

The stability of metal-NTA complexes varies significantly depending on the metal ion. A comprehensive compilation of these stability constants is crucial for predicting the behavior of NTA in various applications. The following tables summarize the critically evaluated stability constants for NTA with a range of divalent and trivalent metal ions, as reported by G. Anderegg in his 1982 "Critical survey of stability constants of NTA complexes."

Table 1: Stability Constants (log K₁) of NTA Complexes with Divalent Metal Ions

| Metal Ion | log K₁ |

| Mg²⁺ | 5.41 |

| Ca²⁺ | 6.41 |

| Sr²⁺ | 4.98 |

| Ba²⁺ | 4.82 |

| Mn²⁺ | 7.44 |

| Fe²⁺ | 8.83 |

| Co²⁺ | 10.38 |

| Ni²⁺ | 11.53 |

| Cu²⁺ | 12.96 |

| Zn²⁺ | 10.67 |

| Cd²⁺ | 9.54 |

| Pb²⁺ | 11.39 |

Source: G. Anderegg, Pure and Applied Chemistry, 1982, 54(12), 2693-2758.

Table 2: Stability Constants (log K₁) of NTA Complexes with Trivalent Metal Ions

| Metal Ion | log K₁ |

| Al³⁺ | 11.4 |

| Ga³⁺ | 14.2 |

| In³⁺ | 15.1 |

| Sc³⁺ | 13.7 |

| Y³⁺ | 11.43 |

| La³⁺ | 10.47 |

| Ce³⁺ | 10.85 |

| Pr³⁺ | 11.07 |

| Nd³⁺ | 11.23 |

| Sm³⁺ | 11.41 |

| Eu³⁺ | 11.44 |

| Gd³⁺ | 11.54 |

| Tb³⁺ | 11.64 |

| Dy³⁺ | 11.78 |

| Ho³⁺ | 11.89 |

| Er³⁺ | 12.04 |

| Tm³⁺ | 12.18 |

| Yb³⁺ | 12.33 |

| Lu³⁺ | 12.42 |

| Fe³⁺ | 15.87 |

Source: G. Anderegg, Pure and Applied Chemistry, 1982, 54(12), 2693-2758.

Orthogonal Methodologies: Ion-Exchange Chromatography

Ion-exchange chromatography provided an alternative and complementary method for studying the formation and stability of metal-NTA complexes. This technique separates ions based on their affinity for a charged stationary phase.

Experimental Protocol: Ion-Exchange Chromatography for Metal-NTA Complex Analysis

The following protocol outlines the general procedure for using ion-exchange chromatography to study metal-NTA complexes, as would have been employed in the mid-20th century.

Objective: To separate and quantify free metal ions and metal-NTA complexes to determine the extent of complex formation.

Materials:

-

Cation-exchange resin (e.g., sulfonated polystyrene resin)

-

Chromatography column

-

Solution of the metal salt of interest

-

Solution of NTA

-

Buffer solutions to control pH

-

Eluents of varying ionic strength or pH (e.g., HCl solutions)

-

Method for detecting and quantifying the metal ion in the eluate (e.g., colorimetric analysis, atomic absorption spectroscopy)

Procedure:

-

Column Preparation: The cation-exchange resin is packed into the chromatography column and equilibrated with a buffer solution of a specific pH.

-

Sample Loading: A solution containing a known mixture of the metal ion and NTA, equilibrated at a specific pH, is loaded onto the top of the resin bed.

-

Elution: The column is eluted with a suitable eluent. Free metal cations will bind to the cation-exchange resin, while the negatively charged or neutral metal-NTA complexes will pass through the column more quickly.

-

Fraction Collection and Analysis: The eluate is collected in fractions, and the concentration of the metal ion in each fraction is determined.

-

Data Analysis: By comparing the amount of metal ion that passes through the column (as the NTA complex) to the amount that is retained on the resin (as the free ion), the equilibrium concentrations of the complex and the free metal ion can be determined. This information is then used to calculate the stability constant of the metal-NTA complex.

Logical Relationship: Separation Principle in Ion-Exchange Chromatography

The following diagram illustrates the principle of separating free metal ions from metal-NTA complexes using a cation-exchange resin.

Caption: Separation of free metal ions and NTA-metal complexes by cation-exchange chromatography.

Conclusion

The discovery of nitrilotriacetic acid as a potent chelating agent marked a significant advancement in our ability to control and manipulate metal ions in solution. The pioneering work in its synthesis and the development of quantitative analytical techniques, such as potentiometric titration and ion-exchange chromatography, provided the fundamental understanding of its coordination chemistry. The stability constants determined through these methods remain a valuable resource for predicting the efficacy of NTA in a wide array of applications, from environmental remediation to biopharmaceutical research. This technical guide serves as a comprehensive resource for understanding the foundational science behind one of the most important and versatile chelating agents ever discovered.

References

- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. researchgate.net [researchgate.net]

- 4. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]

- 5. CN102633663B - Clean technique for producing nitrilotriacetic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

The Chromatographer's Choice: A Technical Guide to NTA and IDA Resins in Protein Purification

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of pure and functional proteins, Immobilized Metal Affinity Chromatography (IMAC) stands as a cornerstone technique, particularly for the purification of histidine-tagged (His-tagged) recombinant proteins. The efficacy of this powerful method hinges on the careful selection of its core components: the chelating resin and the coordinated metal ion. Two of the most prevalent chelating ligands employed in commercially available IMAC resins are Nitrilotriacetic acid (NTA) and Iminodiacetic acid (IDA). While both serve the same fundamental purpose of immobilizing metal ions to capture His-tagged proteins, their inherent chemical differences give rise to significant variations in performance, impacting protein yield, purity, and the stability of the purification matrix. This in-depth technical guide will dissect the fundamental differences between NTA and IDA resins, providing researchers with the critical knowledge to make informed decisions for their specific protein purification challenges.

Core Chemical Differences: A Tale of Two Chelators

The fundamental distinction between NTA and IDA lies in their denticity—the number of coordination sites available to bind a metal ion. This structural variance is the primary determinant of their subsequent performance characteristics.

-

Iminodiacetic acid (IDA): As a tridentate chelator, IDA coordinates a metal ion, typically nickel (Ni²⁺), through three sites: one nitrogen atom and two carboxylate groups.[1][2][3][4] This leaves three remaining coordination sites on the nickel ion available to interact with the imidazole (B134444) rings of the polyhistidine tag on the target protein.[5]

-

Nitrilotriacetic acid (NTA): In contrast, NTA is a tetradentate chelator, binding the metal ion via four coordination sites: one nitrogen atom and three carboxylate groups.[2][3][4][6] This leaves only two free sites on the nickel ion for interaction with the His-tag.[5]

This seemingly subtle difference in coordination chemistry has profound implications for the strength of metal ion immobilization and the specificity of protein binding.

Performance Metrics: A Head-to-Head Comparison

The choice between NTA and IDA resins directly influences several key performance indicators in protein purification. A clear understanding of these differences is essential for optimizing purification strategies.

Binding Capacity and Protein Yield

Due to its tridentate nature, IDA leaves more coordination sites on the metal ion available for protein binding.[5] This often translates to a higher theoretical binding capacity for His-tagged proteins compared to NTA resins.[3][5] However, it is crucial to note that the actual binding capacity is highly dependent on the specific protein being purified, its expression level, and its accessibility to the His-tag.

Purity of the Eluted Protein

The stronger coordination of the metal ion by the tetradentate NTA ligand results in a more stable complex. This enhanced stability minimizes non-specific binding of contaminating host proteins that may have exposed histidine, cysteine, or tryptophan residues.[7] Consequently, NTA resins generally yield proteins of higher purity compared to IDA resins.[2] IDA's weaker metal chelation can lead to a higher degree of non-specific binding, often necessitating more stringent washing conditions to achieve comparable purity.[3]

Metal Ion Leakage

One of the most significant advantages of NTA resins is their significantly lower metal ion leakage .[2][3] The four-point coordination of NTA holds the metal ion more securely, reducing its leaching from the resin matrix during the purification process.[6] Metal ion leakage from IDA resins is more pronounced, particularly during equilibration and wash steps.[2][3] Leached metal ions can be detrimental to downstream applications, potentially affecting protein stability, activity, or interfering with subsequent analytical techniques.

Robustness and Chemical Compatibility

The robust nature of the NTA-metal ion complex also imparts greater resistance to chelating and reducing agents that may be present in the sample or buffers. NTA resins demonstrate a shallower decline in binding capacity in the presence of agents like DTT and EDTA compared to IDA resins.[2] This makes NTA a more suitable choice when working with proteins that require the presence of these additives for their stability or solubility.

Quantitative Data Summary

To facilitate a direct comparison, the following tables summarize key quantitative data regarding the performance of NTA and IDA resins.

| Feature | Ni-NTA Resin | Ni-IDA Resin | Reference |

| Chelator Denticity | Tetradentate (4-point coordination) | Tridentate (3-point coordination) | [2][3][4][5][6] |

| Metal Ion Leakage | Significantly Lower | Higher | [2][3][6] |

| Purity of Eluted Protein | Generally Higher | Generally Lower | [2][3] |

| Binding Capacity | Protein Dependent (e.g., GFP: ~40 mg/mL) | Protein Dependent (e.g., GFP: ~60 mg/mL) | [2] |

| Condition | Ni-NTA Binding Capacity Reduction | Ni-IDA Binding Capacity Reduction | Reference |

| 10 mM DTT | ~22% | ~30% | [2] |

| 1 mM EDTA | Moderate | Significant | [2] |

Visualizing the Core Differences

To further illustrate the fundamental distinctions between NTA and IDA resins, the following diagrams have been generated using the Graphviz DOT language.

Caption: Chemical structures of NTA and IDA.

Caption: Ni²⁺ coordination by NTA and IDA ligands.

Experimental Protocols

To provide a practical framework for the application of this knowledge, detailed methodologies for protein purification using both Ni-NTA and Ni-IDA resins are outlined below. These protocols serve as a starting point and may require optimization based on the specific characteristics of the target protein and the expression system used.

General Buffer Recommendations

| Buffer Type | Ni-NTA Typical Composition | Ni-IDA Typical Composition |

| Lysis/Binding Buffer (Native) | 50 mM NaH₂PO₄, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0 | 50 mM NaH₂PO₄, 300 mM NaCl, 5-10 mM Imidazole, pH 8.0 |

| Wash Buffer (Native) | 50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0 | 50 mM NaH₂PO₄, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0 |

| Elution Buffer (Native) | 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0 | 50 mM NaH₂PO₄, 300 mM NaCl, 150-300 mM Imidazole, pH 8.0 |

| Binding Buffer (Denaturing) | 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea, pH 8.0 | 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea, pH 8.0 |

| Elution Buffer (Denaturing) | 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea, pH 4.5 or with 250-500 mM Imidazole | 100 mM NaH₂PO₄, 10 mM Tris, 8 M Urea, pH 4.5 or with 150-300 mM Imidazole |

Protocol 1: Purification of His-Tagged Proteins using Ni-NTA Resin (Native Conditions)

1. Resin Preparation:

- Dispense the required volume of Ni-NTA resin slurry (typically a 50% slurry) into a suitable chromatography column.

- Allow the storage buffer (e.g., 20% ethanol) to drain by gravity.

- Wash the resin with 5-10 column volumes (CV) of deionized water.

- Equilibrate the resin with 5-10 CV of Lysis/Binding Buffer.

2. Sample Preparation and Loading:

- Resuspend the cell pellet expressing the His-tagged protein in Lysis/Binding Buffer.

- Lyse the cells using an appropriate method (e.g., sonication, high-pressure homogenization).

- Clarify the lysate by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cell debris.

- Collect the supernatant and apply it to the equilibrated Ni-NTA column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.5-1 mL/min for a 1 mL column).

3. Washing:

- Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

4. Elution:

- Elute the bound His-tagged protein with 5-10 CV of Elution Buffer.

- Alternatively, a step or linear gradient of increasing imidazole concentration (e.g., from 50 mM to 500 mM) can be used to optimize elution and further enhance purity.

- Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

Protocol 2: Purification of His-Tagged Proteins using Ni-IDA Resin (Native Conditions)

1. Resin Preparation:

- Follow the same procedure as for Ni-NTA resin, equilibrating with the appropriate Ni-IDA Lysis/Binding Buffer.

2. Sample Preparation and Loading:

- Prepare and load the clarified cell lysate as described for the Ni-NTA protocol.

3. Washing:

- Wash the column with 10-20 CV of Ni-IDA Wash Buffer. Due to the higher potential for non-specific binding, it may be necessary to optimize the imidazole concentration in the wash buffer to improve purity without prematurely eluting the target protein.

4. Elution:

- Elute the bound protein with 5-10 CV of Ni-IDA Elution Buffer. Note that a lower imidazole concentration is often sufficient for elution from IDA resins compared to NTA resins.

- Collect and analyze fractions as described previously.

Experimental Workflow Visualization

The following flowchart illustrates a typical experimental workflow for IMAC-based protein purification.

Caption: A typical IMAC protein purification workflow.

Conclusion: Selecting the Right Resin for Your Needs

The choice between NTA and IDA resins is a critical decision in the design of a protein purification strategy. There is no single "best" resin; the optimal choice depends on the specific goals of the experiment.

-

Choose NTA resins when:

-

High purity is the primary objective.

-

The target protein is intended for sensitive downstream applications where metal ion contamination is a concern (e.g., structural studies, enzymatic assays).

-

The purification protocol requires the use of reducing or chelating agents.

-

-

Choose IDA resins when:

-

Maximizing protein yield is the main priority and subsequent polishing steps can be employed to improve purity.

-

Cost is a significant consideration, as IDA resins are often less expensive.

-

The target protein is expressed at very high levels, and a higher binding capacity is advantageous.

-

By carefully considering the fundamental chemical differences and the resulting performance characteristics outlined in this guide, researchers can confidently select the most appropriate IMAC resin to achieve their desired purification outcomes, paving the way for successful downstream experiments and advancing scientific discovery.

References

- 1. static.igem.wiki [static.igem.wiki]

- 2. cube-biotech.com [cube-biotech.com]

- 3. cube-biotech.com [cube-biotech.com]

- 4. Complete analysis of tag protein purification fillers: an in-depth guide from principles to applications [absin.net]

- 5. How to choose the right his-tagged purification resin [takarabio.com]

- 6. goldbio.com [goldbio.com]

- 7. medium.com [medium.com]

The Role of Nickel in Immobilized Metal Affinity Chromatography: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Immobilized Metal Affinity Chromatography (IMAC), with a specific focus on the pivotal role of nickel ions. It is designed to be a practical resource for researchers and professionals involved in protein purification and drug development, offering detailed methodologies and comparative data to optimize purification strategies.

Core Principles of Nickel-Based IMAC

Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for purifying recombinant proteins that have been engineered to include a polyhistidine tag (His-tag).[1] The principle of this technique hinges on the specific and reversible interaction between the imidazole (B134444) side chains of the histidine residues in the His-tag and transition metal ions, most commonly nickel (Ni²⁺), which are immobilized on a solid support matrix.[2][3]

The process begins with a chromatography column packed with a resin, typically agarose-based, that has been functionalized with a chelating agent.[4] The most common chelating agents are nitrilotriacetic acid (NTA) and iminodiacetic acid (IDA).[5][6] These chelating agents form multiple coordination bonds with the nickel ions, holding them securely to the resin while leaving some coordination sites available to interact with the His-tagged protein.[6][7]

When a cell lysate containing the His-tagged protein is passed through the column, the histidine residues in the tag coordinate with the immobilized nickel ions, leading to the selective binding of the target protein to the resin.[2] Other proteins in the lysate that lack a His-tag, or have a low affinity for the nickel ions, will not bind and will be washed away.[3]

Finally, the purified His-tagged protein is eluted from the column. This is typically achieved by introducing a high concentration of a competing molecule, most commonly imidazole, which has a similar structure to the side chain of histidine.[8] The imidazole molecules compete with the His-tag for binding to the nickel ions, displacing the tagged protein from the resin.[9] Alternatively, a change in pH can be used for elution, as protonation of the histidine residues at lower pH reduces their affinity for the nickel ions.[3]

Quantitative Data Presentation

The efficiency and outcome of a Ni-IMAC purification are influenced by several factors, including the choice of resin, the binding capacity for the target protein, and the concentrations of imidazole used for washing and elution. The following tables summarize key quantitative data to aid in the selection of appropriate materials and conditions.

Table 1: Comparison of Common Ni-IMAC Chelating Resins

| Feature | Ni-NTA (Nitrilotriacetic acid) | Ni-IDA (Iminodiacetic acid) |

| Coordination Sites with Ni²⁺ | 4 | 3 |

| Available Sites for His-tag Binding | 2 | 3 |

| Binding Capacity | Generally lower | Generally higher |

| Purity of Eluted Protein | Higher, with reduced non-specific binding | Lower, with a higher tendency for non-specific binding |

| Metal Ion Leaching | Significantly lower | Higher |

| Typical Binding Capacity (mg/mL resin) | 5 - 60 | >25 |

Note: Binding capacity is highly dependent on the specific protein, its expression level, and the experimental conditions.[10][11][12]

Table 2: Typical Imidazole Concentrations for Ni-IMAC Steps

| Step | Imidazole Concentration (mM) | Purpose |

| Binding/Loading | 10 - 40 | To minimize non-specific binding of endogenous proteins with exposed histidines. |

| Wash | 20 - 80 | To remove weakly bound, non-specific proteins. |

| Elution | 250 - 500 | To competitively displace the His-tagged protein from the resin. |

Note: The optimal imidazole concentrations can vary depending on the specific protein, the length of the His-tag, and the chosen resin. Empirical optimization is often necessary.[4][8][13]

Table 3: Binding Affinity of Polyhistidine Tags to Ni-NTA

| His-Tag Length | Apparent Equilibrium Dissociation Constant (K D ) | Relative Affinity |

| Hexahistidine (6xHis) | ~14 nM | High |

Note: The hexahistidine tag generally provides the highest affinity for Ni-NTA resins.[14]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in a typical Ni-IMAC protein purification workflow.

Protocol for Charging Ni-NTA Resin with Nickel Ions

This protocol is for charging uncharged NTA resin with Ni²⁺ ions.

-

Resin Preparation: Gently resuspend the uncharged NTA agarose (B213101) resin in the storage solution (typically 20% ethanol). Transfer the desired volume of slurry to a suitable chromatography column. Allow the storage solution to drain by gravity.

-

Washing: Wash the resin with 5-10 column volumes (CV) of deionized water to remove the ethanol (B145695).

-

Charging: Prepare a 0.1 M NiSO₄ solution. Slowly pass 2 CV of the NiSO₄ solution through the column. A distinct blue color should appear as the resin becomes charged with nickel ions.

-

Excess Nickel Removal: Wash the column with 5 CV of deionized water to remove any unbound nickel ions.

-

Equilibration: Equilibrate the charged resin with 5-10 CV of the appropriate binding buffer before applying the protein sample.

Protocol for His-tagged Protein Purification under Native Conditions

This protocol is suitable for soluble, correctly folded proteins.

-

Cell Lysis and Clarification:

-

Resuspend the cell pellet in a native lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Lyse the cells using a suitable method (e.g., sonication, French press).

-

Centrifuge the lysate at high speed (e.g., >10,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

-

Carefully collect the clarified supernatant.

-

-

Binding:

-

Load the clarified supernatant onto the equilibrated Ni-NTA column. A slow flow rate is recommended to ensure efficient binding.

-

-

Washing:

-

Wash the column with 10-20 CV of wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound His-tagged protein with 5-10 CV of elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Collect the eluate in fractions.

-

-

Analysis:

-